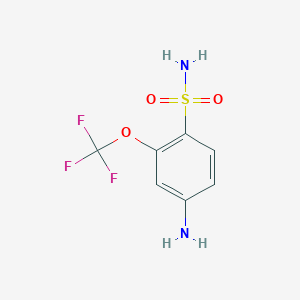

4-Amino-2-(trifluoromethoxy)benzenesulfonamide

Description

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 2-position and an amino (-NH₂) group at the 4-position of the benzene ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-amino-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKDPJKTJPVZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reactants : Sulfonyl chlorides and amines are the primary reactants.

- Catalysts/Conditions : Basic conditions, often involving pyridine or triethylamine as a base, are used to facilitate the reaction.

- Solvents : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

Purification Methods

Purification typically involves recrystallization or column chromatography to remove impurities.

Adaptation for 4-Amino-2-(trifluoromethoxy)benzenesulfonamide

To synthesize this compound, one might start with a suitable sulfonyl chloride precursor and an amine containing the trifluoromethoxy group. However, specific literature on this exact compound is limited.

Data Table: General Sulfonamide Synthesis Conditions

| Compound | Reactants | Conditions | Yield |

|---|---|---|---|

| General Sulfonamide | Sulfonyl chloride + Amine | Basic conditions, RT | Variable |

| Example: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | 4-Aminobenzenesulfonyl chloride + 4-(Trifluoromethyl)aniline | Pyridine, RT | High |

Research Findings and Challenges

While specific research on this compound is limited, general sulfonamide synthesis techniques provide a foundation for developing a preparation method. Challenges include optimizing reaction conditions for high yield and purity, as well as ensuring the stability of the trifluoromethoxy group during synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

-

Conditions : Reactions occur at 60–80°C for 4–6 hours.

-

Products : Formation of nitroso (-NO) or nitro (-NO₂) derivatives (e.g., 2-(trifluoromethoxy)-4-nitrobenzenesulfonamide) .

Key Research Findings :

-

Oxidation of the amino group enhances electrophilicity, making the compound suitable for further functionalization in drug synthesis .

-

Stability of the trifluoromethoxy group under oxidative conditions ensures selective modification of the amino group .

Reduction Reactions

The nitro group (-NO₂) in derivatives can be reduced back to an amino group:

-

Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts .

-

Conditions : Catalytic hydrogenation at 25–40°C under 1–3 atm pressure .

-

Products : Regeneration of 4-amino-2-(trifluoromethoxy)benzenesulfonamide with >90% purity .

Example Reaction Pathway :

Nucleophilic Substitution Reactions

The trifluoromethoxy group participates in nucleophilic displacement under basic conditions:

-

Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) .

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) for 8–12 hours .

-

Products : Substituted derivatives with alkoxy or aryloxy groups replacing -OCF₃ .

Table 1: Substitution Reactions of the Trifluoromethoxy Group

| Substrate | Reagent | Solvent | Temp (°C) | Product Yield | Source |

|---|---|---|---|---|---|

| 4-Amino-2-(trifluoromethoxy) | NaOMe | DMF | 80 | 68% | |

| 4-Amino-2-(trifluoromethoxy) | PhONa | THF | 70 | 72% |

Coupling Reactions

The sulfonamide nitrogen acts as a nucleophile in cross-coupling reactions:

-

Reagents : Aryl halides or sulfonyl chlorides in the presence of Cu(I) catalysts .

-

Conditions : Microwave-assisted synthesis at 120°C for 2–4 hours .

-

Products : Biaryl sulfonamides with enhanced biological activity (e.g., antitumor agents) .

Research Insight :

-

Coupling with 4-chlorophenyl derivatives yielded compounds showing IC₅₀ values of 3.6–11.0 µM against cancer cell lines .

Acid-Base Reactions

The sulfonamide proton (-SO₂NH-) exhibits acidity (pKa ≈ 10.2), enabling salt formation:

-

Products : Water-soluble sodium or potassium salts for pharmaceutical formulations.

Application Note :

Enzymatic Interactions

The compound inhibits carbonic anhydrase isoforms through active-site binding:

Scientific Research Applications

4-Amino-2-(trifluoromethoxy)benzenesulfonamide exhibits notable biological activities, particularly as an enzyme inhibitor.

- Enzyme Inhibition : The compound selectively inhibits carbonic anhydrases at low concentrations, which can have therapeutic implications for conditions where these enzymes are dysregulated .

- Antimicrobial Properties : Studies indicate that this compound demonstrates antimicrobial activity against various bacterial strains by inhibiting key metabolic enzymes .

Pharmaceutical Development

The compound serves as a precursor for the development of pharmaceuticals with potential antimicrobial and anticancer properties.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Drug Design : The unique structure of this compound allows it to be integrated into drug formulations targeting specific diseases, particularly cancers and bacterial infections.

Antimicrobial Activity Study

A study demonstrated that this compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent against resistant strains .

Cancer Cell Line Evaluation

In vitro evaluations on various cancer cell lines indicated that the compound could induce apoptosis, suggesting its utility in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Amino-2-(trifluoromethoxy)benzenesulfonamide with structurally related sulfonamides, highlighting key differences in substituents, molecular weights, and applications:

*Calculated based on molecular formula.

Key Observations:

- Trifluoromethoxy vs.

- Positional Isomerism : Moving the -OCF₃ group from the 4-position (Compound 5) to the 2-position (target compound) may influence aromatic ring electronics and solubility.

- Solubility Trends : N-linked alkylamine substituents (e.g., Compound 5) enhance solubility in polar solvents like DMSO, whereas halogenated derivatives (e.g., 5j) exhibit lower solubility due to increased hydrophobicity .

Antiviral Activity:

- SB-IV-57c (trifluoromethoxy-benzenesulfonamide derivative, ) was optimized for antiviral efficacy, leveraging the -OCF₃ group to enhance membrane permeability .

Enzyme Inhibition:

- Compound 5j () inhibits WD repeat-containing proteins with IC₅₀ values in the nanomolar range, attributed to synergistic effects of -Br and -OCF₃ substituents .

- N-(3-Aminopropyl)-4-(trifluoromethoxy)benzenesulfonamide (Compound 5) covalently modifies phosphatases, with the aminopropyl side chain enabling targeted binding .

Physicochemical and Spectroscopic Data

- ¹H NMR Trends : Aromatic protons in 4-(trifluoromethoxy)benzenesulfonamide derivatives typically resonate at δ 7.3–7.9 ppm, with deshielding effects from -OCF₃ .

- LogP Values : The trifluoromethoxy group increases logP by ~0.5–1.0 units compared to methoxy (-OCH₃) analogs, improving blood-brain barrier penetration in preclinical models .

Biological Activity

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₈F₃N₃O₂S

- Molecular Weight : Approximately 251.21 g/mol

- Structure : Contains an amino group (-NH₂), a sulfonamide group (-SO₂NH₂), and a trifluoromethoxy group (-O-CF₃).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation, particularly carbonic anhydrases (CAs) and histone deacetylases (HDACs) .

- Receptor Binding : Its structural features allow effective binding to receptors involved in various biological pathways, modulating cellular responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

| Cell Line | IC₅₀ (μM) | Viability Post-Treatment (%) |

|---|---|---|

| MiaPaCa-2 | 2.97 | 50% |

| HepG2 | 1.30 | 40% |

| A549 (lung cancer) | 66% | 50% (compared to Cisplatin) |

In vitro studies have shown that derivatives of this compound can reduce cell viability significantly, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties, particularly against multidrug-resistant strains.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against resistant strains |

| Escherichia coli | Moderate effectiveness |

| Klebsiella pneumoniae | Moderate effectiveness |

These findings indicate its potential application in developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy Study : A study evaluated the compound's effectiveness against various cancer cell lines, revealing strong activity against resistant strains and suggesting its application in cancer therapy .

- Enzyme Inhibition Studies : Binding studies showed that this compound exhibited nanomolar affinities towards carbonic anhydrases, indicating its potential as a therapeutic agent targeting these enzymes .

- Comparative Studies with Standard Chemotherapeutics : Derivatives of this compound exhibited lower cytotoxicity towards non-cancerous cells while maintaining significant efficacy against cancer cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for 4-amino-2-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis often involves sulfonylation and functional group modifications. For example, intermediates like 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid can be activated with thionyl chloride in dichloromethane/DMF (1:10 v/v), followed by amidation under reflux . Optimization includes adjusting stoichiometric ratios (e.g., 1.1–1.2 equiv of reagents), solvent polarity (ethanol or DMF for solubility), and reaction time (4–16 hours). Monitoring via LCMS (e.g., retention time = 4.03 min) ensures intermediate purity before proceeding .

Q. How is structural characterization performed for sulfonamide derivatives like this compound?

Characterization combines NMR (¹H/¹³C), LCMS, and elemental analysis. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ7.80–7.74 (m, 2H) confirm aromatic protons adjacent to sulfonamide groups .

- Elemental analysis (e.g., C: 37.60%, H: 2.82%, N: 21.92%) validates purity and stoichiometry .

- HRMS (ESI) confirms molecular ions (e.g., [M+H]⁺ at 511.0451) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Anti-inflammatory activity : Carrageenan-induced paw edema in rats (10 mg/kg oral dose, measuring inflammation reduction at 0–3 h) .

- Antitumor activity : Cell viability assays (e.g., IC₅₀ determination against cancer lines) using MTT or resazurin-based methods .

- Enzyme inhibition : Fluorometric assays for COX-2 or carbonic anhydrase inhibition, using reference inhibitors (e.g., celecoxib) for comparison .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict binding modes to targets like COX-2?

- Protocol : Prepare the ligand (optimized geometry via DFT) and receptor (COX-2 PDB: 5KIR). Use AutoDock Vina with a grid box centered on the active site (20 ų). Set exhaustiveness to 20 for accuracy.

- Analysis : Clustering results (RMSD <2.0 Å) identifies dominant binding modes. Key interactions (e.g., hydrogen bonds with His90, hydrophobic contacts with Val523) validate pose stability .

Q. How do electron density topology analyses (Multiwfn) inform reactivity?

- Method : Calculate electrostatic potential (ESP) surfaces and Laplacian of electron density (∇²ρ) at bond critical points.

- Insights : Negative ESP regions near the sulfonamide group indicate nucleophilic attack sites, while positive regions near CF₃O highlight electrophilic reactivity .

- Application : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .

Q. How can QSAR models guide structural optimization for enhanced activity?

- Descriptors : Include logP, polar surface area, and Hammett constants (σ) for electronic effects.

- Training data : Use IC₅₀ values from analogs (e.g., 2.5–10 μM in antitumor assays) .

- Machine learning : Apply random forest or SVM models (e.g., using RDKit descriptors) to predict activity cliffs. For example, adding electron-withdrawing groups (NO₂) at the 4-position improves COX-2 inhibition .

Q. What strategies resolve discrepancies in biological activity across assays?

- Case study : A compound showing anti-inflammatory activity in mice but weak COX-2 inhibition in vitro may act via secondary targets (e.g., 5-LOX or NF-κB). Validate via:

Q. How are transient directing groups (TDGs) used in C–H functionalization of sulfonamides?

- Example : Aldehyde-based TDGs (e.g., 2-nitrobenzaldehyde) coordinate to Pd(II), enabling ortho-arylation of this compound. After arylation, the TDG is cleaved under mild acidic conditions .

- Optimization : Screen directing groups (e.g., pyridine vs. quinoline) and Pd ligands (e.g., PCy₃) to improve yields (from 40% to >75%) .

Methodological Challenges

Q. How to mitigate toxicity in sulfonamide-based drug candidates?

- In silico screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxic motifs (e.g., nitro groups).

- In vitro assays : Measure mitochondrial toxicity (Seahorse assay) and hERG inhibition (patch-clamp) .

- Structural tweaks : Replace metabolically labile groups (e.g., CF₃O with CHF₂O) to reduce reactive metabolite formation .

Q. How to validate multi-target mechanisms (e.g., COX-2/5-LOX inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.